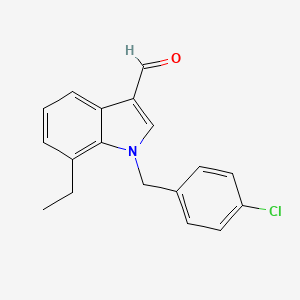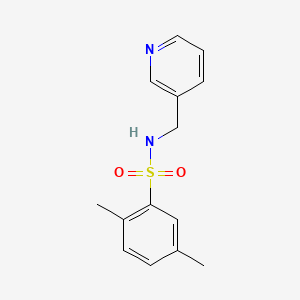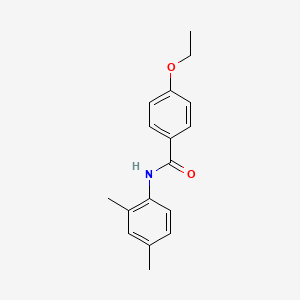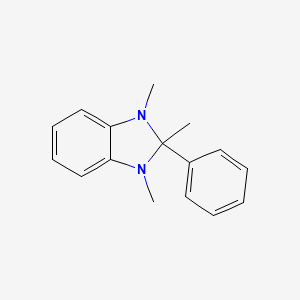![molecular formula C16H15ClN2O2 B5781468 2-chloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5781468.png)
2-chloro-N-[4-(propionylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(propionylamino)phenyl]benzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic small molecule inhibitor of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a transcription factor that plays a crucial role in regulating the immune system and inflammation.
Mécanisme D'action
2-chloro-N-[4-(propionylamino)phenyl]benzamide 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This inhibition leads to the accumulation of IκBα, which prevents the translocation of NF-κB to the nucleus and its subsequent activation of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the NF-κB pathway. It has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-chloro-N-[4-(propionylamino)phenyl]benzamide 11-7082 is its high specificity for NF-κB inhibition, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, one of the limitations of this compound 11-7082 is its potential toxicity, as it has been shown to induce liver damage in animal studies.
Orientations Futures
There are several future directions for the research of 2-chloro-N-[4-(propionylamino)phenyl]benzamide 11-7082. One potential application is in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Another potential application is in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to determine the potential side effects and toxicity of this compound 11-7082 in humans.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[4-(propionylamino)phenyl]benzamide 11-7082 involves the reaction of 4-aminobenzoyl chloride with 4-aminophenyl propionate in the presence of triethylamine and chloroform. The resulting intermediate is then treated with thionyl chloride and further reacted with 2-chlorobenzoyl chloride to yield the final product.
Applications De Recherche Scientifique
2-chloro-N-[4-(propionylamino)phenyl]benzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, which is involved in the expression of various pro-inflammatory cytokines and chemokines. This inhibition leads to a reduction in inflammation and has potential therapeutic applications in various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-chloro-N-[4-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-2-15(20)18-11-7-9-12(10-8-11)19-16(21)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLRGZYQQAIPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)

![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)


![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5781424.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5781444.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5781457.png)


